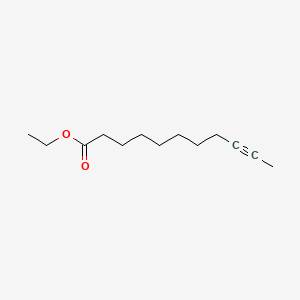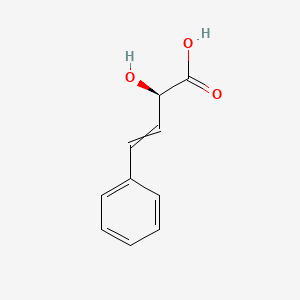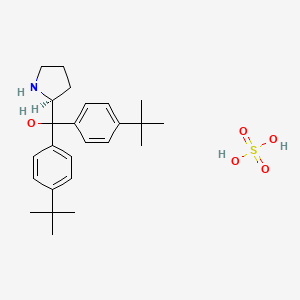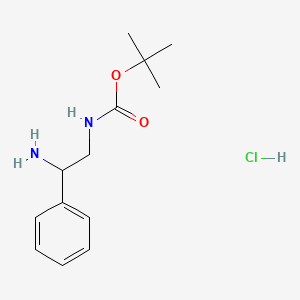
AC-Ser-gln-asn-tyr-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AC-Ser-Gln-Asn-Tyr-OH is a peptide with the sequence Acetyl-Serine-Glutamine-Asparagine-Tyrosine. It has been found to be a substrate for purified recombinant HIV-1 protease . The peptide is also known as Acetyl-Ser-Gln-Asn-Tyr .
Molecular Structure Analysis
The molecular formula of AC-Ser-Gln-Asn-Tyr-OH is C23H32N6O10 . The molecular weight is 552.5 g/mol . The InChIKey, a unique identifier for chemical substances, is SOXZHYWWHJJAIA-QAETUUGQSA-N .Scientific Research Applications
Peptide Cleavage and Deprotection : A study by Engebretsen et al. (2009) found that during the cleavage and deprotection of a peptidyl resin, which included a sequence similar to AC-Ser-Gln-Asn-Tyr-OH, there was partial removal of acid-stable S-Acm groups, leading to the formation of a disulfide-cyclic peptide derivative and tyrosine ring alkylation. This suggests implications in peptide synthesis and stability under various conditions (Engebretsen et al., 2009).
HIV-1 Protease Studies : The peptidolytic reaction of HIV-1 protease was investigated using oligopeptide substrates resembling cleavage sites in naturally occurring polyprotein substrates. The study by Hyland et al. (1991) included a peptide Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, which is similar to AC-Ser-Gln-Asn-Tyr-OH. This study provided insights into the kinetic mechanism of the HIV-1 protease (Hyland et al., 1991).
Radiometric Assay for HIV-1 Protease : A radiometric assay developed by Hyland et al. (1990) for HIV-1 protease used a heptapeptide substrate, including a sequence similar to AC-Ser-Gln-Asn-Tyr-OH, to monitor the enzyme's activity. This assay was significant for kinetic analysis and evaluation of protease inhibitors (Hyland et al., 1990).
Characterization of Growth Hormone Releasing Peptides : The characterization of a peptide from a human pancreatic tumor with growth hormone-releasing activity, as studied by Esch et al. (1982), is relevant. Although the sequence is not identical to AC-Ser-Gln-Asn-Tyr-OH, the study provides insights into the structural analysis of biologically active peptides (Esch et al., 1982).
Prenyltransferase Enzymes Study : Malwal et al. (2018) investigated the role of conserved residues in isoprenoid biosynthesis enzymes, which could be relevant to understanding how sequences like AC-Ser-Gln-Asn-Tyr-OH interact in enzymatic processes (Malwal et al., 2018).
Mechanism of Action
Target of Action
The primary target of the compound AC-Ser-Gln-Asn-Tyr-OH is the amino acid tyrosine (Tyr) in proteins and peptides . Tyrosine is essential to many biochemical processes and is found in the active sites of numerous enzymes . It plays an important role in protein-protein and protein-ligand interactions .
Mode of Action
The compound interacts with its target, tyrosine, through a process known as selective modification . This can be achieved enzymatically, chemically, or by genetically encoded non-natural amino acids . The compound also enables selective peptide cleavage at tyrosine sites .
Biochemical Pathways
The interaction of AC-Ser-Gln-Asn-Tyr-OH with tyrosine affects various biochemical pathways. Tyrosine is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . These modifications highlight the importance of tyrosine in human disease states, such as Alzheimer’s disease and cancer .
Result of Action
The result of the compound’s action is the selective modification and cleavage of peptides at tyrosine sites . This process simplifies cyclic peptide sequencing by MS/MS, providing a robust tool to facilitate rapid sequence determination of diverse cyclic peptides containing tyrosine .
Action Environment
The action of AC-Ser-Gln-Asn-Tyr-OH can be influenced by various environmental factors. For instance, the type of oxidant and the residue’s environment can critically affect the oxidation of tyrosine
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O10/c1-11(31)26-17(10-30)22(37)27-14(6-7-18(24)33)20(35)28-15(9-19(25)34)21(36)29-16(23(38)39)8-12-2-4-13(32)5-3-12/h2-5,14-17,30,32H,6-10H2,1H3,(H2,24,33)(H2,25,34)(H,26,31)(H,27,37)(H,28,35)(H,29,36)(H,38,39)/t14-,15-,16-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXZHYWWHJJAIA-QAETUUGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butanoic acid, 3-oxo-2-[(1-oxopropyl)amino]-, methyl ester](/img/no-structure.png)
![4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel](/img/structure/B592424.png)

![(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate hydrate](/img/structure/B592427.png)





